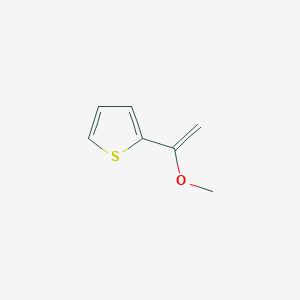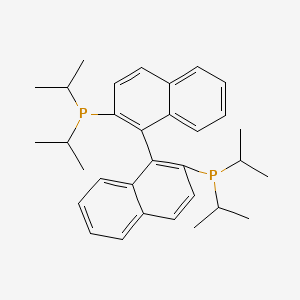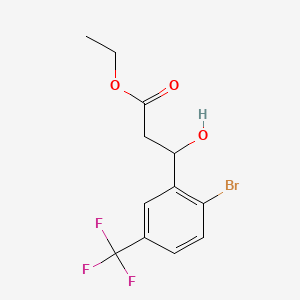
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is a synthetic organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isopropyl ester group, an amino group, and a fluorobenzyl group attached to the picolinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(4-fluorobenzyl)picolinic acid. This can be achieved through a series of reactions, including nitration, reduction, and substitution reactions.
Esterification: The picolinic acid derivative is then esterified with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinates with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical products.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or enzymes involved in cell proliferation.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell growth or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 3-amino-5-(4-chlorobenzyl)picolinate
- Isopropyl 3-amino-5-(4-methylbenzyl)picolinate
- Isopropyl 3-amino-5-(4-bromobenzyl)picolinate
Uniqueness
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H17FN2O2 |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
propan-2-yl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-16(20)15-14(18)8-12(9-19-15)7-11-3-5-13(17)6-4-11/h3-6,8-10H,7,18H2,1-2H3 |
InChI-Schlüssel |
MBYMJKMHYPQXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)


![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)




![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
